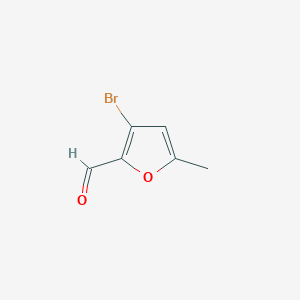

3-Bromo-5-methylfuran-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

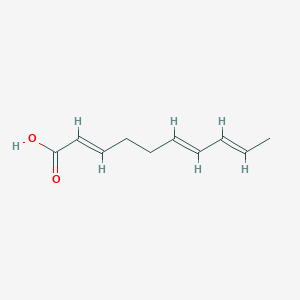

3-Bromo-5-methylfuran-2-carbaldehyde is a useful research compound. Its molecular formula is C6H5BrO2 and its molecular weight is 189.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Derivatives for Green Chemistry

One application involves the synthesis of derivatives such as 3,3'-(arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) using 5-methylfuran-2-carbaldehyde. This process utilizes ultrasound and microwave irradiation to achieve clean and efficient synthesis under mild conditions. The synthesis showcases high atom-economy and excellent yields, emphasizing the compound's role in sustainable chemistry practices (Oliveira et al., 2014).

Role in Cross-Coupling Reactions

Another application can be seen in its utility in cross-coupling reactions. 3-Bromo-5-methylfuran-2-carbaldehyde has been used as a precursor in the synthesis of complex organic molecules. For instance, it reacts with 2-(2-furyl)pyrrole in solid metal oxides or salts to afford cross-coupling products, demonstrating its versatility in organic synthesis (Tomilin et al., 2018).

Exploration of Non-Linear Optical Properties

The compound's derivatives have also been explored for their non-linear optical properties and reactivity. The synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs through Suzuki cross-coupling reactions illustrates the compound's potential in material science. Density functional theory (DFT) investigations on these analogues help understand their structural characteristics and electronic properties (Rizwan et al., 2021).

Cyclization Reactions for Heterocyclic Compounds

It also serves as a key intermediate in cyclization reactions to produce heterocyclic compounds. For example, 3-bromopyridine-4-carbaldehyde, a related compound, undergoes cyclization with carboxylic acids under specific conditions to yield 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, showcasing the potential of such brominated compounds in synthesizing biologically relevant structures (Cho & Kim, 2008).

Development of Novel Synthetic Methodologies

Furthermore, the compound's derivatives have been used in the development of novel synthetic methodologies. A tandem catalytic process was reported for the synthesis of functionalized pyrrole-3-carbaldehydes from 5-bromo-1,2,3-triazine, showcasing innovative approaches to accessing multifunctionalized heterocyclic compounds (Wu et al., 2022).

Mechanism of Action

Target of Action

3-Bromo-5-methylfuran-2-carbaldehyde primarily targets bacterial enzymes involved in cell wall synthesis. These enzymes are crucial for maintaining the structural integrity of bacterial cells, making them a key target for antibacterial agents .

Mode of Action

The compound interacts with its target enzymes by forming covalent bonds with active site residues. This interaction inhibits the enzyme’s activity, preventing the synthesis of essential cell wall components. As a result, bacterial cells become structurally compromised and unable to maintain their shape, leading to cell lysis and death .

Biochemical Pathways

The inhibition of cell wall synthesis affects several biochemical pathways. The most significant impact is on the peptidoglycan biosynthesis pathway, which is essential for bacterial cell wall formation. Disruption of this pathway leads to the accumulation of incomplete cell wall precursors, triggering a cascade of cellular stress responses and ultimately resulting in cell death .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is moderately absorbed in the gastrointestinal tract and distributed throughout the body, with a preference for tissues with high bacterial load. It undergoes hepatic metabolism, primarily through oxidation and conjugation reactions, and is excreted via the renal route. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the action of this compound results in the inhibition of bacterial cell wall synthesis, leading to cell lysis. At the cellular level, this manifests as a reduction in bacterial load and the resolution of infection. The compound’s bactericidal activity is particularly effective against Gram-positive bacteria, which have a thicker peptidoglycan layer in their cell walls .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, acidic environments may enhance its stability and activity, while extreme temperatures could lead to degradation. Additionally, the presence of other antimicrobial agents could result in synergistic or antagonistic effects, impacting its overall efficacy .

: Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives | IntechOpen

Properties

IUPAC Name |

3-bromo-5-methylfuran-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2/c1-4-2-5(7)6(3-8)9-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTQAKDHMKGIIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Methoxy(methylsulfanyl)phosphoryl]oxy-2-methyl-1-nitrobenzene](/img/structure/B58062.png)